molecular formula C7H15ClN2O B102201 (3-Cyano-2-hydroxypropyl)trimethylammonium chloride CAS No. 18933-33-0

(3-Cyano-2-hydroxypropyl)trimethylammonium chloride

Cat. No.: B102201
CAS No.: 18933-33-0
M. Wt: 143.21 g/mol
InChI Key: ZOYKKWXSDFNANU-UHFFFAOYSA-M
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Description

(3-Cyano-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C7H15ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic nature, which makes it useful in a range of chemical reactions and industrial processes.

Mechanism of Action

Target of Action

The primary target of (3-Cyano-2-hydroxypropyl)trimethylammonium chloride, also known as D,L-Carnitinenitrile chloride, is cellulose . It acts as a cation-generating agent for cellulose cationization . This compound is also used to synthesize cationic glycogen (Cat Gly) .

Mode of Action

This compound interacts with its targets through a chemical reaction. It is used as a quaternizing agent for the quaternization of N-aryl chitosan derivatives . The quaternization process involves the replacement of a hydrogen atom in the -NH2 group by a quaternary ammonium group, enhancing the compound’s ability to form salts and increasing its solubility in water.

Biochemical Pathways

The compound is involved in the cationization of cellulose and the synthesis of cationic glycogen . These processes are crucial in various industries, including papermaking, textile, water treatment, and daily chemical industry .

Result of Action

The result of the action of this compound is the formation of cationized cellulose and cationic glycogen . These substances have various applications, such as improving the binding of dyes in textiles, acting as binding agents in papermaking, and serving as flocculants in water treatment .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the reaction of this compound with cellulose is carried out at a controlled temperature of 40-45°C . Furthermore, the pH of the solution can affect the efficiency of the cationization process .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

(3-Cyano-2-hydroxypropyl)trimethylammonium chloride has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (3-chloro-2-hydroxypropyl)trimethylammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reactants: Trimethylamine and (3-chloro-2-hydroxypropyl)trimethylammonium chloride.

    Reaction Conditions: The reaction is conducted at a temperature range of 40-45°C with continuous stirring.

    Product Isolation: The product is isolated by crystallization and purified through recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Materials: High-purity trimethylamine and (3-chloro-2-hydroxypropyl)trimethylammonium chloride.

    Reaction Setup: Large reactors with precise temperature and pressure control.

    Purification: Advanced purification techniques such as distillation and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and hydroxy groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically results in the formation of primary or secondary amines.

Scientific Research Applications

(3-Cyano-2-hydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in the modification of biomolecules and as a stabilizing agent in biochemical assays.

    Industry: The compound is used in the production of cationic polymers, surfactants, and as an additive in the textile and paper industries.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a chloro group instead of a cyano group.

    (2-Hydroxypropyl)trimethylammonium chloride: Lacks the cyano group, making it less reactive in certain chemical reactions.

    (3-Bromo-2-hydroxypropyl)trimethylammonium chloride: Contains a bromo group, which affects its reactivity and applications.

Uniqueness

(3-Cyano-2-hydroxypropyl)trimethylammonium chloride is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3-cyano-2-hydroxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKKWXSDFNANU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC#N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18933-33-0, 5238-52-8
Record name Carnitinenitrile chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18933-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Carnitinenitrile chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16890
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16890
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Record name (3-cyano-2-hydroxypropyl)trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.788
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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